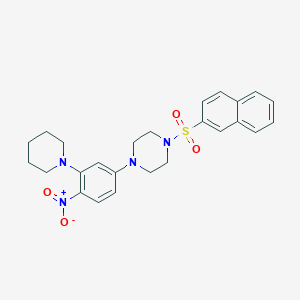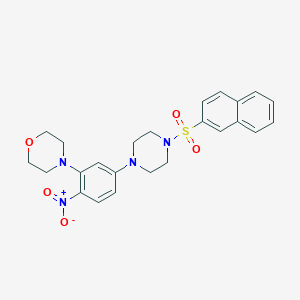![molecular formula C15H16ClN3S B398272 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B398272.png)
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a benzothiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone typically involves the condensation of 4-chloroacetophenone with 2-aminobenzothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-aminobenzothiazole
Uniqueness
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone is unique due to its specific structural features, such as the combination of a chlorophenyl group and a benzothiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16ClN3S |
|---|---|
Molecular Weight |
305.8g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H16ClN3S/c1-10(11-6-8-12(16)9-7-11)18-19-15-17-13-4-2-3-5-14(13)20-15/h6-9H,2-5H2,1H3,(H,17,19)/b18-10+ |
InChI Key |
BNGHVKDSJPPSAZ-VCHYOVAHSA-N |
SMILES |
CC(=NNC1=NC2=C(S1)CCCC2)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(S1)CCCC2)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC1=NC2=C(S1)CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B398189.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B398190.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398192.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B398193.png)
![1-(Benzylsulfonyl)-4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazine](/img/structure/B398194.png)
![1-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398195.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398196.png)
![1-{3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398197.png)


![5-Nitro-8-[4-(2-naphthylsulfonyl)-1-piperazinyl]quinoline](/img/structure/B398200.png)
![1-(2-Chlorobenzoyl)-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398203.png)
![1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B398204.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B398210.png)
